3-Cyano-6-fluorochromone
Overview
Description
3-Cyano-6-fluorochromone, also known as 6-Fluoro-4-oxo-4H-chromene-3-carbonitrile, is a chemical compound with the molecular formula C10H4FNO2 and a molecular weight of 189.15 g/mol . It appears as off-white crystals and has a melting point range of 172-178°C . This compound is part of the chromone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-Cyano-6-fluorochromone can be achieved through several synthetic routes. One common method involves the reaction of 6-fluorochromone with cyanogen bromide in the presence of a base. The reaction conditions typically include a solvent such as acetonitrile and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Cyano-6-fluorochromone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield amines or other reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-fluorochromone-3-carboxylic acid, while reduction with lithium aluminum hydride can produce 3-amino-6-fluorochromone .
Scientific Research Applications
3-Cyano-6-fluorochromone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Cyano-6-fluorochromone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
3-Cyano-6-fluorochromone can be compared with other similar compounds, such as:
3-Cyano-6-methylchromone: This compound has a similar structure but with a methyl group instead of a fluorine atom. It exhibits different chemical reactivity and biological activities.
3-Cyano-6-chlorochromone:
3-Cyano-6-bromochromone: Bromine substitution affects the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific chemical properties conferred by the fluorine atom, which can influence its reactivity, stability, and biological activity .
Properties
IUPAC Name |
6-fluoro-4-oxochromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4FNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHLJHJAQNLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380993 | |
Record name | 3-Cyano-6-fluorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227202-21-3 | |
Record name | 3-Cyano-6-fluorochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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